molecular formula C19H20FN3O2 B2873060 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 2034438-00-9

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2873060
CAS No.: 2034438-00-9
M. Wt: 341.386
InChI Key: NQLUCYHSRALNPB-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic compound featuring a pyrazole ring, a furan ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and furan derivatives. One common approach is the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with appropriate amines under heating reflux conditions in acetonitrile. The resulting intermediate is then reacted with 2-(4-fluorophenyl)acetic acid to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Formation of substituted pyrazoles or furans.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: Used as a ligand in coordination chemistry and catalysis.

  • Biology: Investigated for its biological activity, including antileishmanial and antimalarial properties.

  • Medicine: Potential use in drug development for treating infectious diseases.

  • Industry: Application in the synthesis of complex organic molecules and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The pyrazole and furan rings interact with biological targets, leading to inhibition or activation of certain enzymes or receptors. The fluorophenyl group enhances the compound's binding affinity and selectivity.

Comparison with Similar Compounds

  • Pyrazole derivatives: Known for their diverse pharmacological effects.

  • Furan derivatives: Used in various medicinal and industrial applications.

  • Fluorophenyl compounds: Commonly used in drug design for their enhanced biological activity.

Uniqueness: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(4-fluorophenyl)acetamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-13-10-14(2)23(22-13)17(18-4-3-9-25-18)12-21-19(24)11-15-5-7-16(20)8-6-15/h3-10,17H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLUCYHSRALNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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